3-(Dimethylphosphoryl)benzaldehyde
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Overview
Description
3-(Dimethylphosphoryl)benzaldehyde is an organic compound with the molecular formula C9H11O2P. It is a derivative of benzaldehyde, where a dimethylphosphoryl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of benzaldehyde with dimethylphosphite in the presence of a base, such as sodium hydride, under controlled conditions . This reaction proceeds via nucleophilic substitution, where the dimethylphosphite acts as the nucleophile attacking the carbonyl carbon of benzaldehyde.
Industrial Production Methods: Industrial production of 3-(Dimethylphosphoryl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(Dimethylphosphoryl)benzoic acid.
Reduction: 3-(Dimethylphosphoryl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(Dimethylphosphoryl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in many biological processes. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in phosphorylation and dephosphorylation .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the dimethylphosphoryl group.
3-(Dimethylphosphoryl)benzoic acid: An oxidized form of 3-(Dimethylphosphoryl)benzaldehyde, where the aldehyde group is converted to a carboxylic acid.
3-(Dimethylphosphoryl)benzyl alcohol: A reduced form of this compound, where the aldehyde group is converted to an alcohol.
Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-dimethylphosphorylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2P/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISMUOCJMXQWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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